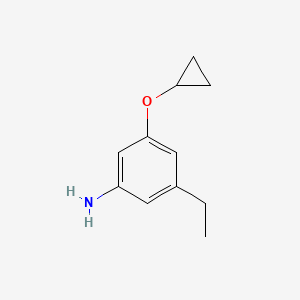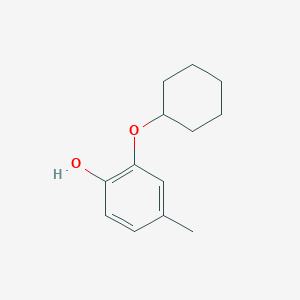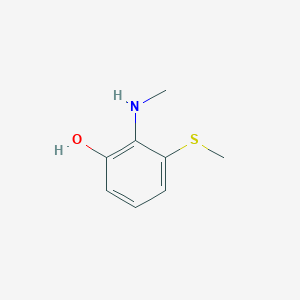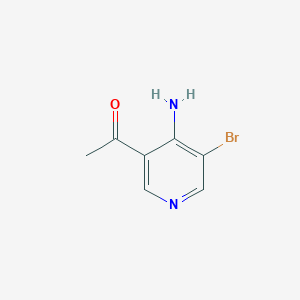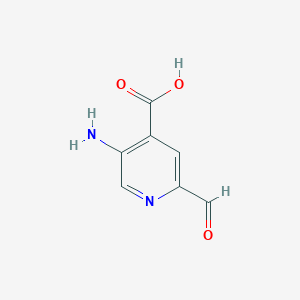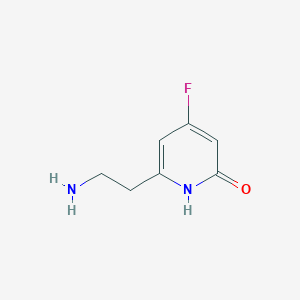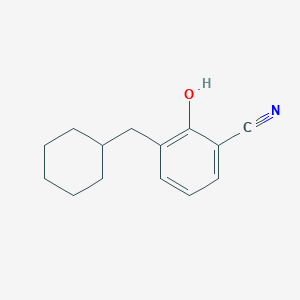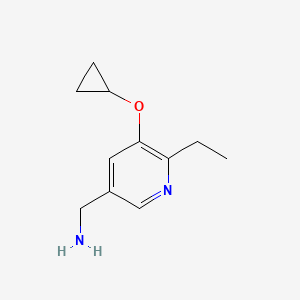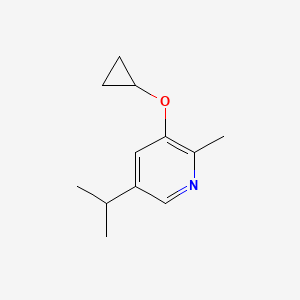
3-Cyclopropoxy-5-isopropyl-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a methyl group, and an isopropyl group attached to a pyridine ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl halide with a pyridine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a hydroxyl group, while reduction could result in a fully saturated pyridine ring.
Scientific Research Applications
3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE involves its interaction with specific molecular targets. The cyclopropoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOPROPOXY-2-ISOPROPYL-5-METHYLPYRIDINE
- 3-CYCLOPROPOXY-4-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
Uniqueness
3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NO/c1-8(2)10-6-12(9(3)13-7-10)14-11-4-5-11/h6-8,11H,4-5H2,1-3H3 |
InChI Key |
ILYUPVSOJJIXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


